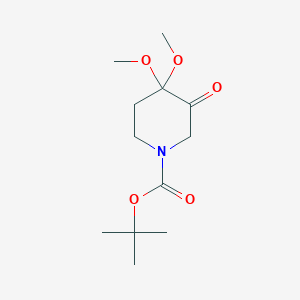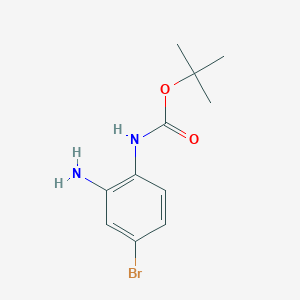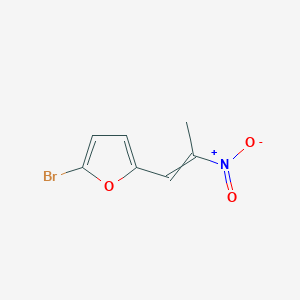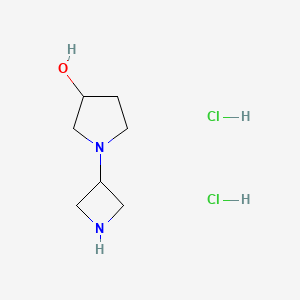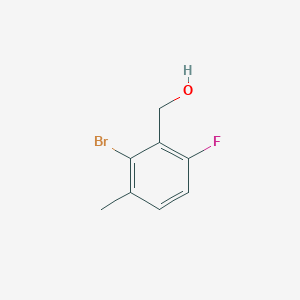
(2-Bromo-6-fluoro-3-methylphenyl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of (2-Bromo-6-fluoro-3-methylphenyl)methanol reveals a central phenyl ring substituted with bromine, fluorine, and a hydroxyl group (methanol). The arrangement of these atoms influences its reactivity and properties. Crystallographic studies indicate the presence of two distinct rotomers in the lattice, which affects its photoactivity .
Aplicaciones Científicas De Investigación
Reactions with Methanol
- (2-Bromo-6-fluoro-3-methylphenyl)methanol participates in reactions with methanol under various conditions, such as solvolysis in the presence of bases or AgNO3. These reactions are influenced by factors like the substituents on the aromatic ring and the reaction environment, affecting the reaction rate and pathway (Aksenov & Terent'eva, 1978).
Synthesis Applications
- This compound is used in the synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation, demonstrating advantages such as higher yields and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).
Enantioselective Microbial Reduction
- Enantioselective microbial reduction of related compounds, such as (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, has been achieved with high yields and enantiomeric excess. This indicates potential use in asymmetric synthesis and pharmaceutical applications (Patel et al., 2004).
Halogenation Reactions
- In halogenation reactions involving similar halogen-substituted phenyl compounds, different reaction kinetics and pathways are observed depending on the halogen involved and the reaction medium. Such studies are significant in understanding reaction mechanisms and designing specific halogenation processes (Abramovitch, Helmer, & Liveris, 1968).
Propiedades
IUPAC Name |
(2-bromo-6-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIOJFMHZAYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742993 | |
| Record name | (2-Bromo-6-fluoro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluoro-3-methylphenyl)methanol | |
CAS RN |
1375069-06-9 | |
| Record name | 2-Bromo-6-fluoro-3-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluoro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



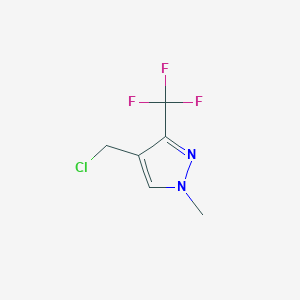
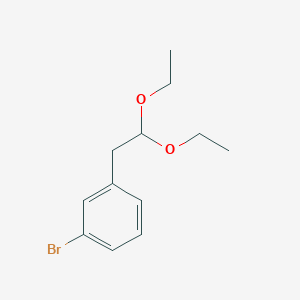
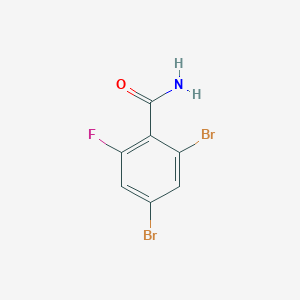
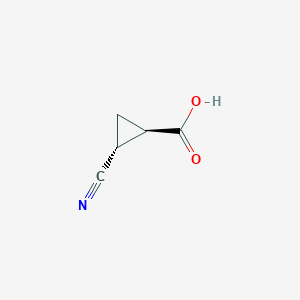
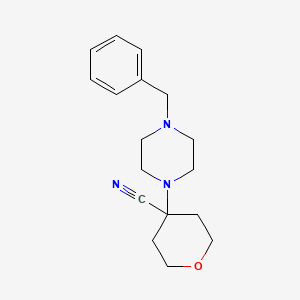

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)

